molecular formula C13H18N2O2S B15255539 Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate

Cat. No.: B15255539
M. Wt: 266.36 g/mol
InChI Key: JHDBJDHHIRRQPX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule characterized by a fused cycloheptathiophene core, an ethyl carboxylate group at position 3, and a methyl-substituted epimino bridge spanning positions 5 and 7.

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

ethyl 4-amino-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C13H18N2O2S/c1-3-17-13(16)10-8-6-7-4-5-9(15(7)2)11(8)18-12(10)14/h7,9H,3-6,14H2,1-2H3

InChI Key

JHDBJDHHIRRQPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC3CCC2N3C)N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a suitable amine with a thiophene derivative, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohepta[b]thiophene Derivatives

Compound Name Substituents/Ring Modifications Key Functional Groups Biological Activity Reference
Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxylate 9-methyl, 5,8-epimino bridge, ethyl carboxylate Amino, carboxylate Potential neuroprotective/antitumor
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (EACHT) No methyl/epimino Amino, carboxylate Antifungal, anti-inflammatory
(+)-2-[3-(4-Chlorophenyl)ureido]-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide 9-methyl, 5,8-epimino, urea, carboxamide Urea, carboxamide Neuroprotective (hERG inhibition tested)
Ethyl 2-(5-(4-bromophenyl)-1H-tetrazol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (8c) Tetrazolyl, bromophenyl Tetrazole, carboxylate Antitumor (in vivo: 64% ILS*)
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (3a) Carbonitrile Amino, nitrile Synthetic intermediate

*% ILS (Percentage Increase in Lifespan) in Ehrlich ascites carcinoma models .

Antitumor Potential

  • Tetrazolyl Derivatives (8a–c): Exhibit in vivo efficacy against Ehrlich ascites carcinoma, with compound 8c achieving 64% ILS, comparable to 5-fluorouracil .
  • EACHT: Demonstrates antifungal activity but lacks epimino/methyl groups linked to enhanced metabolic stability .

Neuroprotective and ADME Profiles

  • The urea-carboxamide analogs (89/90) show improved blood-brain barrier penetration due to reduced polarity, whereas the ethyl carboxylate group in the target compound may limit oral bioavailability .
  • hERG channel inhibition, a common toxicity concern, was mitigated in urea derivatives through optimized substituents .

Impact of Substituents on Physicochemical Properties

  • Ethyl Carboxylate vs. Carboxamide : Carboxylates increase hydrophilicity, whereas carboxamides balance solubility and membrane permeability .
  • Tetrazolyl Groups : Improve metabolic resistance and mimic carboxylic acid bioisosteres, enhancing antitumor activity .

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